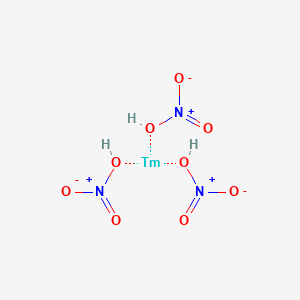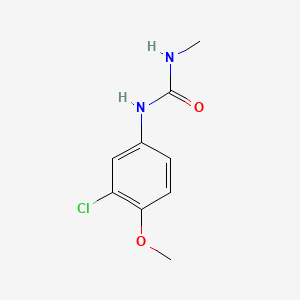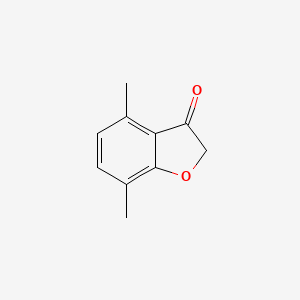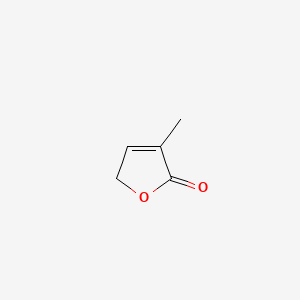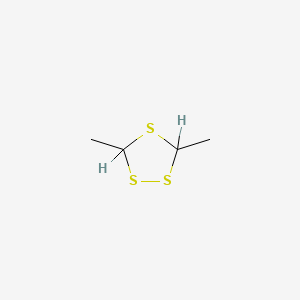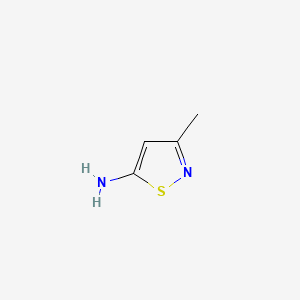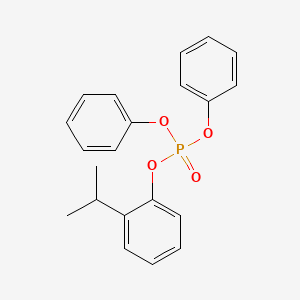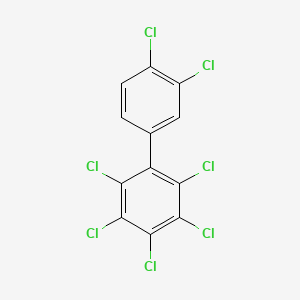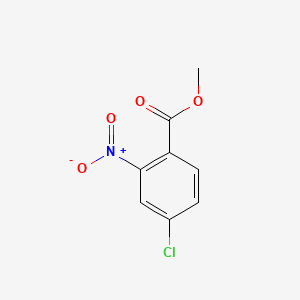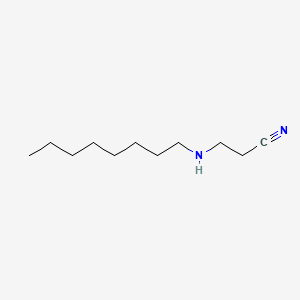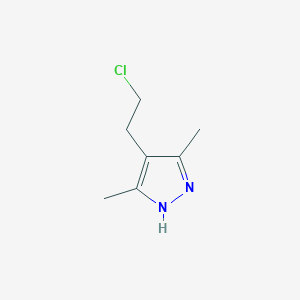
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
描述
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-chloroethyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3,5-dimethyl-1H-pyrazole+2-chloroethyl chlorideK2CO3this compound
The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, at specific positions on the pyrazole ring.
Reduction: Reduction reactions can be employed to modify the electronic properties of the pyrazole ring, potentially altering its reactivity and stability.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions to achieve the desired transformations.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups, depending on the nucleophile used.
Oxidation: Products include hydroxylated or carbonylated pyrazoles, which may exhibit different chemical and physical properties.
Reduction: Products include reduced pyrazoles with altered electronic structures, potentially enhancing their reactivity or stability.
科学研究应用
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in biochemical studies to elucidate the mechanisms of enzyme-catalyzed reactions and protein-ligand interactions.
Industrial Chemistry: It is employed as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application:
Pharmacological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group allows for covalent binding to nucleophilic sites on proteins, potentially leading to irreversible inhibition.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the pyrazole ring and the substituents. The chloroethyl group can undergo nucleophilic substitution, while the methyl groups can affect the compound’s stability and solubility.
相似化合物的比较
Similar Compounds
4-(2-chloroethyl)-1H-pyrazole: Lacks the methyl groups at the 3 and 5 positions, resulting in different reactivity and stability.
3,5-dimethyl-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of the chloroethyl group and the methyl groups on the pyrazole ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLSRDKPNOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358721 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79379-05-8 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



